molecular formula C20H21F3N2O2 B3545235 1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3545235
M. Wt: 378.4 g/mol
InChI Key: KTMOMJBQFPMXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFMP, is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This may explain its anxiolytic and antidepressant effects, as well as its potential anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to affect a variety of biochemical and physiological processes, including neurotransmitter release, gene expression, and cell proliferation. It has been shown to increase serotonin and decrease dopamine levels in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for certain receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer it.

Future Directions

There are several future directions for research on 1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine, including further studies on its mechanism of action, its potential therapeutic applications in oncology and psychiatry, and the development of new synthesis methods and analogs with improved potency and selectivity. Additionally, the potential toxicity and safety concerns of this compound need to be further investigated in order to determine its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that has been widely studied for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored, and future research directions have been identified. Further research on this compound has the potential to lead to the development of new treatments for a variety of conditions.

Scientific Research Applications

1-[(2-methoxyphenyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, this compound has been studied as a potential treatment for schizophrenia and other psychotic disorders. In oncology, this compound has been studied for its potential anti-tumor effects.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-18-8-3-2-5-15(18)13-19(26)25-11-9-24(10-12-25)17-7-4-6-16(14-17)20(21,22)23/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOMJBQFPMXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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